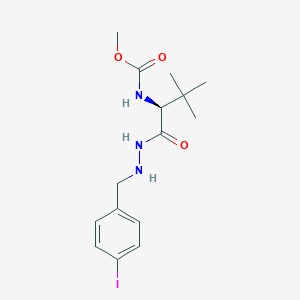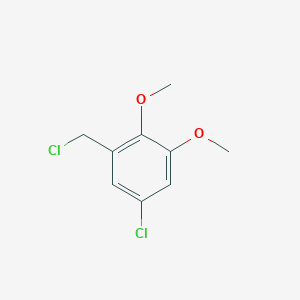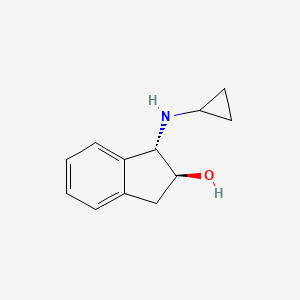
(1S,2S)-1-(Cyclopropylamino)-2,3-dihydro-1H-inden-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-1-(Cyclopropylamino)-2,3-dihydro-1H-inden-2-ol: tert-butylcyclopropylamine , is a fascinating compound with a unique reactivity pattern. Let’s explore its properties and applications.
Métodos De Preparación
Synthetic Routes::
- One common synthetic route involves the cyclization of a cyclopropylamine precursor. For example, starting with tert-butylcyclopropylamine hydrochloride, the cyclization can be achieved under basic conditions.
- Another approach is the reduction of a suitable precursor, such as a ketone or an aldehyde, followed by cyclization.
- Cyclization typically occurs under mild basic conditions (e.g., using sodium hydroxide or potassium carbonate).
- Reduction reactions may involve hydrogenation (using a metal catalyst) or other reducing agents.
- Industrial-scale production methods may vary, but the synthetic routes mentioned above can be adapted for large-scale manufacturing.
Análisis De Reacciones Químicas
(1S,2S)-1-(Cyclopropylamino)-2,3-dihydro-1H-inden-2-ol: undergoes various reactions:
Oxidation: It can be oxidized to form the corresponding ketone or other functionalized derivatives.
Reduction: Reduction of the ketone or aldehyde precursor yields the compound.
Substitution: The cyclopropyl group can be substituted with other functional groups.
Common reagents and conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon, Pt/C).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major products:
- Oxidation: Ketone derivatives.
- Reduction: The compound itself.
- Substitution: Various functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butylcyclopropylamine serves as a building block in organic synthesis due to its unique reactivity.
Biology: It may find applications in drug discovery or as a probe for studying enzyme mechanisms.
Medicine: Research into its potential therapeutic effects is ongoing.
Industry: Its use in fine chemicals and pharmaceuticals is promising.
Mecanismo De Acción
- The exact mechanism of action is context-dependent. It could involve interactions with specific enzymes, receptors, or cellular pathways.
- Further research is needed to elucidate its precise molecular targets.
Comparación Con Compuestos Similares
Uniqueness: tert-Butylcyclopropylamine’s crowded tert-butyl group imparts distinctive reactivity.
Similar Compounds: Other cyclopropyl-containing compounds, such as cyclopropylamines and cyclopropyl ketones.
Propiedades
Fórmula molecular |
C12H15NO |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
(1S,2S)-1-(cyclopropylamino)-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C12H15NO/c14-11-7-8-3-1-2-4-10(8)12(11)13-9-5-6-9/h1-4,9,11-14H,5-7H2/t11-,12-/m0/s1 |
Clave InChI |
JZZUPGYXEOLAPO-RYUDHWBXSA-N |
SMILES isomérico |
C1CC1N[C@@H]2[C@H](CC3=CC=CC=C23)O |
SMILES canónico |
C1CC1NC2C(CC3=CC=CC=C23)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


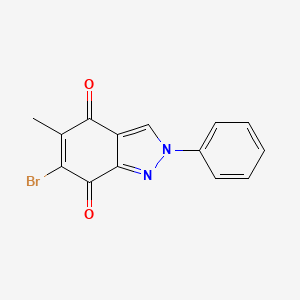
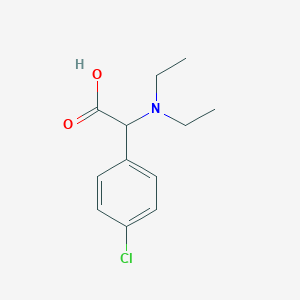
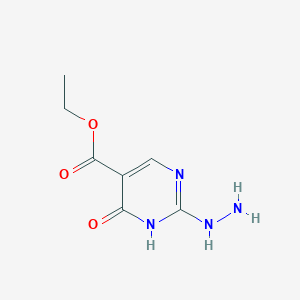
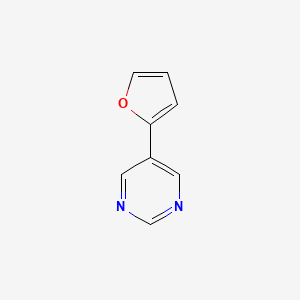
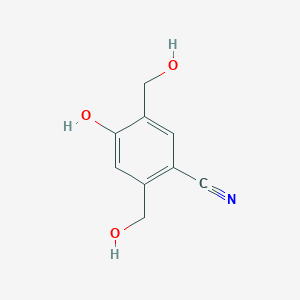
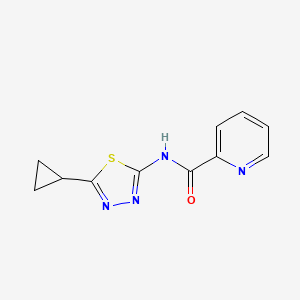
![(6-Bromoimidazo[1,2-b]pyridazin-3-yl)methanol](/img/structure/B13100413.png)
![Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione](/img/structure/B13100421.png)
![16-Pyridin-1-ium-1-ylhexadecyl 4-[4-(16-pyridin-1-ium-1-ylhexadecoxycarbonyl)phenyl]benzoate;dibromide](/img/structure/B13100425.png)
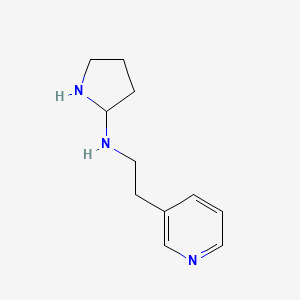
![5-Methyl-[1,2,4]triazolo[4,3-a][1,3,5]triazin-7(1H)-one](/img/structure/B13100442.png)

